tert-butyl (2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)carbamate
Description
tert-Butyl (2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)carbamate is a heterocyclic compound featuring a benzo[f][1,4]oxazepin core substituted with a chlorine atom at position 7, a ketone group at position 3, and a tert-butyl carbamate moiety linked via an ethyl chain at position 4. This structure combines a rigid aromatic system with a flexible carbamate side chain, making it a candidate for pharmacological exploration, particularly in kinase inhibition or GPCR modulation .
Properties
IUPAC Name |
tert-butyl N-[2-(7-chloro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2O4/c1-16(2,3)23-15(21)18-6-7-19-9-11-8-12(17)4-5-13(11)22-10-14(19)20/h4-5,8H,6-7,9-10H2,1-3H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCHZCESVNNAMGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCN1CC2=C(C=CC(=C2)Cl)OCC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)carbamate typically involves multiple steps:
Formation of the Oxazepine Ring: : This is often achieved through the cyclization of an appropriate precursor compound under specific conditions, such as the use of strong acids or bases.
Introduction of the Chloro Group: : Chlorination of the oxazepine ring is performed using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the tert-Butyl Group: : The tert-butyl group is introduced via a nucleophilic substitution reaction, often employing tert-butyl alcohol and a suitable leaving group.
Carbamoylation: : The final step involves the formation of the carbamate group through the reaction with an appropriate isocyanate.
Industrial Production Methods
On an industrial scale, the synthesis of this compound would be optimized for yield and efficiency. This might involve continuous flow reactors for improved reaction control, the use of catalysis to lower reaction temperatures and increase reaction rates, and extensive purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
tert-butyl (2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)carbamate can undergo a variety of chemical reactions:
Oxidation: : The compound can be oxidized to form various oxidized derivatives, depending on the oxidizing agent used.
Reduction: : Reduction reactions can target the carbonyl group or the oxazepine ring, potentially leading to different reduced products.
Substitution: : The chloro group can be substituted with other nucleophiles, leading to a wide range of derivatives.
Hydrolysis: : Under acidic or basic conditions, the carbamate group can be hydrolyzed to form the corresponding amine and alcohol.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Substituting Agents: : Various nucleophiles like amines, alcohols, and thiols.
Hydrolyzing Agents: : Strong acids (hydrochloric acid) or bases (sodium hydroxide).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For instance, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines.
Scientific Research Applications
tert-butyl (2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)carbamate is utilized in a variety of scientific research fields:
Chemistry: : Studied for its reactivity and the formation of novel derivatives.
Biology: : Used in biological assays to investigate its effects on cellular processes.
Medicine: : Explored for its potential therapeutic properties, such as anti-inflammatory or anti-cancer activities.
Industry: : Investigated for its use as a building block in the synthesis of more complex molecules.
Mechanism of Action
The exact mechanism of action of tert-butyl (2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)carbamate depends on its application. Generally, it interacts with specific molecular targets in biological systems, such as enzymes or receptors, leading to changes in cellular pathways. The presence of the chloro group and the oxazepine ring suggests it might interact with DNA or proteins, disrupting their normal function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of the Benzo-Oxazepin Core
Heterocyclic Carbamate Derivatives with Divergent Scaffolds
Physicochemical Comparison
- Lipophilicity : The tert-butyl group in the target compound increases lipophilicity compared to the benzoic acid derivative (), which is more polar .
Structure-Activity Relationship (SAR) Insights
- Substituent Position : The 7-Cl substitution in the target compound and suggests halogen interactions (e.g., hydrophobic pockets or halogen bonding) are critical for activity .
- Carbamate vs. Acid : Replacing the benzoic acid () with a carbamate (target compound) may reduce ionization at physiological pH, altering membrane permeability .
- Heterocycle Variation : Thiazole () and pyrido-pyrimidine () cores exhibit distinct electronic profiles, influencing binding to kinase ATP pockets .
Biological Activity
tert-butyl (2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)carbamate is a complex organic compound belonging to the carbamate class, characterized by its unique structural features that suggest potential biological activity. The compound's molecular formula is with a molecular weight of 340.80 g/mol . This article explores its biological activity, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound features a tert-butyl group , a chloro-substituted benzo-fused oxazepine structure , and an ethyl carbamate moiety . These components are significant as they can influence the compound's interaction with biological targets. The presence of the chloro group and the oxazepine ring often correlates with enhanced pharmacological properties .
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₁ClN₂O₄ |
| Molecular Weight | 340.80 g/mol |
| CAS Number | 2034613-41-5 |
| Structure | Structure |
Synthesis
The synthesis of this compound typically involves reactions between tert-butyl carbamate and specific halogenated compounds under controlled conditions. Common solvents include dichloromethane or tetrahydrofuran, and reactions are often monitored using thin-layer chromatography or high-performance liquid chromatography .
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, potentially influencing various pathways associated with inflammation and other disease processes. The oxazepine framework is known for its role in drug design due to its ability to modulate biological activity through receptor interactions .
Pharmacological Studies
Recent pharmacological studies have highlighted the anti-inflammatory properties of similar carbamate derivatives. For instance, a series of tert-butyl substituted benzamido phenylcarbamates demonstrated significant anti-inflammatory activity in vivo, with inhibition percentages ranging from 39% to 54% compared to standard drugs like indomethacin . Such findings suggest that this compound may exhibit similar therapeutic effects.
Case Studies
- Anti-inflammatory Activity : A study involving structurally related compounds showed promising results in carrageenan-induced rat paw edema models. The compounds exhibited notable anti-inflammatory effects within 9 to 12 hours post-administration .
- In Silico Docking Studies : In silico studies have been conducted to evaluate the binding modes of carbamate derivatives to COX-2 enzymes. These studies provide insights into the potential efficacy of this compound as an anti-inflammatory agent .
Spectral Analysis
Spectroscopic techniques such as NMR and IR spectroscopy are essential for characterizing the structural properties of this compound. These analyses confirm the integrity of the synthesized compound and provide additional insights into its functional groups and molecular interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
